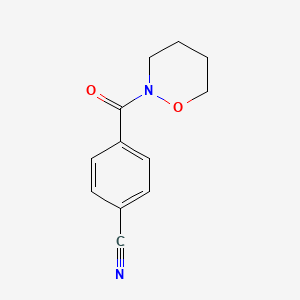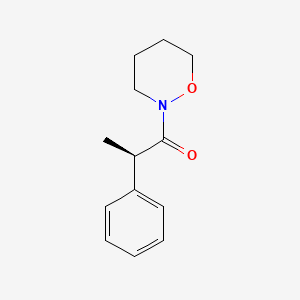
4-(Oxazinane-2-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxazinane-2-carbonyl)benzonitrile, also known as OBCN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. OBCN is a versatile molecule that can be used as a fluorescent probe, a catalyst, and a building block for the synthesis of other compounds.
作用機序
The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile as a fluorescent probe involves the reaction of 4-(Oxazinane-2-carbonyl)benzonitrile with ROS, which leads to the formation of a highly fluorescent product. The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile as a catalyst involves the activation of the carbonyl group in 4-(Oxazinane-2-carbonyl)benzonitrile, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects:
4-(Oxazinane-2-carbonyl)benzonitrile has been shown to have low toxicity in cells and animals, making it a promising candidate for biomedical applications. 4-(Oxazinane-2-carbonyl)benzonitrile has been used to monitor the activity of enzymes in living cells, which can provide insights into the biochemical pathways involved in various diseases. 4-(Oxazinane-2-carbonyl)benzonitrile has also been used to detect ROS in cells, which can provide information about oxidative stress and its role in disease progression.
実験室実験の利点と制限
One of the main advantages of 4-(Oxazinane-2-carbonyl)benzonitrile is its high fluorescence intensity, which allows for sensitive detection of ROS and other molecules in cells and tissues. 4-(Oxazinane-2-carbonyl)benzonitrile is also easy to synthesize and has low toxicity, making it a safe and cost-effective probe for biological imaging. However, one limitation of 4-(Oxazinane-2-carbonyl)benzonitrile is its short excitation wavelength, which can limit its use in deep tissue imaging. In addition, 4-(Oxazinane-2-carbonyl)benzonitrile is sensitive to pH changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for research on 4-(Oxazinane-2-carbonyl)benzonitrile. One area of focus is the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based probes for imaging specific biomolecules, such as proteins and nucleic acids. Another area of focus is the optimization of 4-(Oxazinane-2-carbonyl)benzonitrile synthesis methods to increase yield and purity. Finally, there is potential for the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based therapeutics, such as drugs that target ROS or enzymes involved in disease progression.
In conclusion, 4-(Oxazinane-2-carbonyl)benzonitrile is a versatile molecule that has potential applications in various fields, including biological imaging and organic synthesis. The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile is a multi-step process that yields a high-purity product. 4-(Oxazinane-2-carbonyl)benzonitrile has been extensively studied for its fluorescence properties, which make it an ideal probe for detecting ROS and monitoring enzyme activity in living cells. 4-(Oxazinane-2-carbonyl)benzonitrile has low toxicity and is a safe and cost-effective probe for biological imaging. However, 4-(Oxazinane-2-carbonyl)benzonitrile has limitations, including its short excitation wavelength and sensitivity to pH changes. There are several future directions for research on 4-(Oxazinane-2-carbonyl)benzonitrile, including the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based probes and therapeutics.
合成法
The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with ethylene glycol to form a nitro alcohol intermediate. This intermediate is then treated with sodium hydride and 2-methyl-2-oxazoline to form 4-(Oxazinane-2-carbonyl)benzonitrile. The yield of this process is around 50%, and the purity of the final product can be increased through recrystallization.
科学的研究の応用
4-(Oxazinane-2-carbonyl)benzonitrile has been extensively studied for its fluorescence properties, which make it an ideal probe for biological imaging. 4-(Oxazinane-2-carbonyl)benzonitrile has been used to detect reactive oxygen species (ROS) in cells, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 4-(Oxazinane-2-carbonyl)benzonitrile has also been used to monitor the activity of enzymes in living cells, such as proteases and kinases. In addition to its fluorescence properties, 4-(Oxazinane-2-carbonyl)benzonitrile has been used as a catalyst in organic synthesis reactions, including the synthesis of chiral compounds.
特性
IUPAC Name |
4-(oxazinane-2-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-16-14/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMLMHTPJYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)

![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)
![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)


![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)
![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)